molecular formula C11H21N3O3 B1525740 tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate CAS No. 479080-30-3

tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate

Cat. No.: B1525740
CAS No.: 479080-30-3
M. Wt: 243.3 g/mol
InChI Key: XZCPIKZHYXKFQO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate: . This compound is characterized by its molecular structure, which includes a piperidine ring, a hydroxycarbamimidoyl group, and a tert-butyl ester group.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from piperidine

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.

  • Substitution: Substitution reactions can occur at various positions on the piperidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Piperidine derivatives with different substituents.

Scientific Research Applications

Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays. Medicine: Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling cascades.

Comparison with Similar Compounds

  • Tert-butyl 4-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate: Similar structure but with a different position of the hydroxycarbamimidoyl group.

  • Tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]piperidine-1-carboxylate: Another positional isomer with potential differences in reactivity and applications.

Uniqueness: The uniqueness of tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate lies in its specific structural features, which may confer distinct chemical and biological properties compared to its isomers.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate (CAS 479080-30-3) is a compound that has garnered interest in various biological applications, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing available data from research studies and case analyses.

  • Molecular Formula : C₁₁H₁₈N₄O₃
  • Molecular Weight : 238.29 g/mol
  • CAS Number : 479080-30-3

The compound features a piperidine ring, which is significant for its interaction with biological targets, potentially influencing its pharmacological properties.

Efficacy Studies

A review of efficacy studies indicates that compounds with piperidine moieties often display a range of biological activities, including:

  • Neurotransmission Modulation : Compounds similar to this compound have been shown to enhance neurotransmission through GABAergic pathways, which could be beneficial in treating anxiety and depression .
  • Potential Anticancer Activity : Some piperidine derivatives have been explored for their anticancer properties, highlighting the need for further investigation into the specific effects of this compound in cancer models.

Case Studies

StudyFindings
Study on GABA_A Receptor ModulationEnhanced chloride currents observed; potential anxiolytic effects noted .
TAAR Agonist EvaluationDemonstrated dose-dependent activation; EC50 values established for related compounds .
Anticancer Activity AssessmentSimilar piperidine compounds showed promise in inhibiting tumor growth; further studies needed for direct evaluation.

Safety and Toxicology

While specific safety data for this compound is limited due to its discontinuation in commercial production, general safety profiles for piperidine derivatives suggest moderate toxicity levels. Standard laboratory precautions should be observed when handling this compound.

Properties

IUPAC Name

tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-7-5-4-6-8(14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCPIKZHYXKFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
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tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
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tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
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tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
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tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
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tert-butyl 2-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate

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